![molecular formula C10H12ClN3 B12575412 (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 274686-37-2](/img/structure/B12575412.png)
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,4S)-2-(6-クロロピリジン-3-イル)-2,5-ジアザビシクロ[221]ヘプタンは、クロロピリジニル置換基を持つジアザビシクロヘプタンコアを特徴とする二環式化合物です。
2. 製法
合成経路と反応条件: (1S,4S)-2-(6-クロロピリジン-3-イル)-2,5-ジアザビシクロ[2.2.1]ヘプタンの合成は、通常、以下の手順を含みます。
出発物質: 合成は、シクロヘキサノンやアンモニアなどの入手しやすい出発物質から誘導されるジアザビシクロヘプタンコアの調製から始まります。
ジアザビシクロヘプタンコアの形成: シクロヘキサノンは、縮合や環化などの反応を経て、ジアザビシクロヘプタンコアを形成します。
クロロピリジニル基の導入: クロロピリジニル基は、求核置換反応によって導入され、ジアザビシクロヘプタンコアは塩基性条件下でクロロピリジン誘導体と反応します。
工業的生産方法: この化合物の工業的生産には、収率を向上させ、コストを削減するための合成経路の最適化が含まれる場合があります。これには、プロセスを合理化するために、より効率的な触媒、溶媒、反応条件を使用することが含まれます。
反応の種類:
酸化: この化合物は、特にジアザビシクロヘプタンコアの窒素原子で、酸化反応を受けます。
還元: 還元反応は、クロロピリジニル基で起こり、塩素置換基を他の官能基に変換する可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
置換: アミン、チオール、アルコールなどの求核試薬は、置換反応で使用できます。
主な生成物:
酸化: 窒素官能基が改変された酸化誘導体。
還元: クロロピリジニル基が変化した還元誘導体。
置換: 塩素原子を置換したさまざまな官能基を持つ置換誘導体。
4. 科学研究への応用
(1S,4S)-2-(6-クロロピリジン-3-イル)-2,5-ジアザビシクロ[2.2.1]ヘプタンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生化学的アッセイにおけるリガンドとしての可能性について調査されています。
医学: 抗菌剤や抗癌剤など、潜在的な治療効果について研究されています。
産業: 新規材料や触媒の開発に利用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the diazabicycloheptane core, which can be derived from readily available starting materials such as cyclohexanone and ammonia.
Formation of the Diazabicycloheptane Core: The cyclohexanone undergoes a series of reactions, including condensation and cyclization, to form the diazabicycloheptane core.
Introduction of the Chloropyridinyl Group: The chloropyridinyl group is introduced through a nucleophilic substitution reaction, where the diazabicycloheptane core reacts with a chloropyridine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the diazabicycloheptane core.
Reduction: Reduction reactions can occur at the chloropyridinyl group, potentially converting the chlorine substituent to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with modified nitrogen functionalities.
Reduction: Reduced derivatives with altered chloropyridinyl groups.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
科学的研究の応用
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
(1S,4S)-2-(6-クロロピリジン-3-イル)-2,5-ジアザビシクロ[2.2.1]ヘプタンの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素や受容体に結合して、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途とコンテキストによって異なる場合があります。
類似の化合物:
1-Boc-4-AP (tert-ブチル 4-(フェニルアミノ)ピペリジン-1-カルボキシレート): フェンタニルおよび関連誘導体の合成における中間体として使用されます.
4-ANPP (4-アニリノピペリジン): フェンタニルの合成における別の中間体です。
N-フェネチル-4-ピペリジノン: さまざまなピペリジン誘導体の合成における前駆体です。
独自性: (1S,4S)-2-(6-クロロピリジン-3-イル)-2,5-ジアザビシクロ[2.2.1]ヘプタンは、その二環式構造と、ジアザビシクロヘプタンコアとクロロピリジニル基の両方の存在によって、ユニークです。これらの特徴の組み合わせは、さまざまな用途で貴重な化合物にする、独特の化学的および生物学的特性を与えます。
類似化合物との比較
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the synthesis of fentanyl.
N-Phenethyl-4-piperidinone: A precursor in the synthesis of various piperidine derivatives.
Uniqueness: (1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane is unique due to its bicyclic structure and the presence of both a diazabicycloheptane core and a chloropyridinyl group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
274686-37-2 |
|---|---|
分子式 |
C10H12ClN3 |
分子量 |
209.67 g/mol |
IUPAC名 |
(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H12ClN3/c11-10-2-1-8(4-13-10)14-6-7-3-9(14)5-12-7/h1-2,4,7,9,12H,3,5-6H2/t7-,9-/m0/s1 |
InChIキー |
BQVKPWLMKZFHIT-CBAPKCEASA-N |
異性体SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CN=C(C=C3)Cl |
正規SMILES |
C1C2CNC1CN2C3=CN=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)

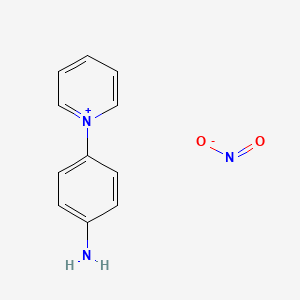
![4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid](/img/structure/B12575338.png)
![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)](/img/structure/B12575362.png)
![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)
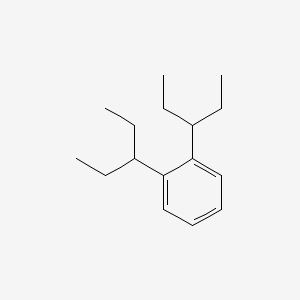
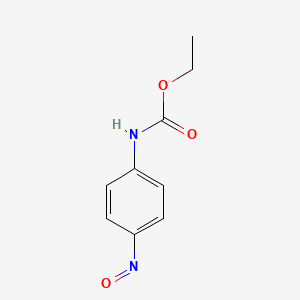
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
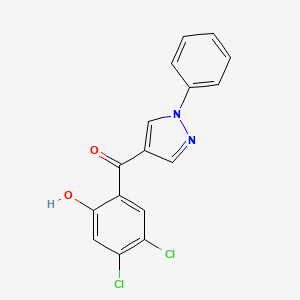
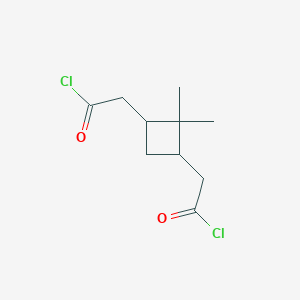
![2,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclohexan-1-one](/img/structure/B12575426.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)
